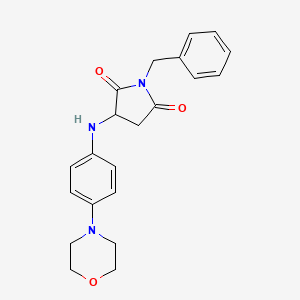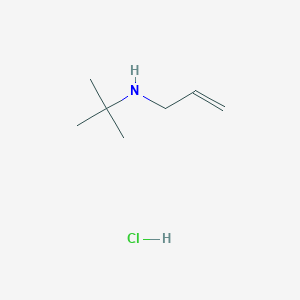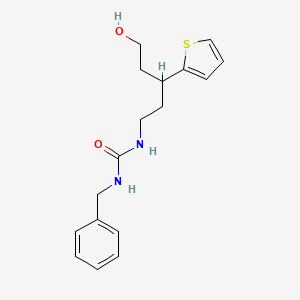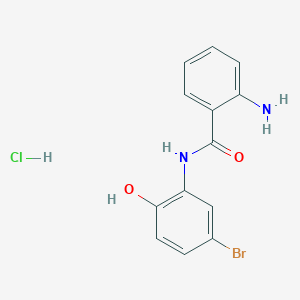![molecular formula C19H18N2O3 B2761984 1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097916-82-8](/img/structure/B2761984.png)
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic compound. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring and a four-membered azetidin ring, both of which are nitrogen heterocycles . The compound also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon .Scientific Research Applications
Chemosensors for Transition Metal Ions
Naphthalene derivatives have been synthesized and characterized for their potential as chemosensors for transition metal ions. For instance, studies have shown that certain naphthalene-1,4-dione derivatives exhibit remarkable selectivity towards Cu2+ ions in specific solvents, displaying a color change from orange to intense blue upon complexation. This selectivity and the accompanying optical change make these compounds valuable in the development of chemosensors for environmental and analytical applications (Gosavi-Mirkute et al., 2017).
Anti-stress Agents
The synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as potential anti-stress agents has been explored. A specific series of these derivatives demonstrated the ability to attenuate stress-induced behavioral alterations in experimental models, suggesting their utility in the development of new therapeutic agents for stress management (Badru et al., 2012).
Antimicrobial Activity
Naphthalene-1,4-dione derivatives have also been investigated for their antimicrobial properties. Various synthesized compounds exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents (Voskienė et al., 2011).
Antifungal and Antibacterial Agents
Another area of research involves the synthesis of heterocyclic naphthoquinones demonstrating significant antifungal and antibacterial activities. These compounds, synthesized through green methodologies, have shown potent activity against various fungal and bacterial strains, highlighting their potential as lead compounds for antifungal and antibacterial drug development (Tandon et al., 2010).
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds derived from naphthalene-1,4-dione has been explored for their potential in various applications, including as building blocks in organic synthesis and for their biological activities. These efforts contribute to the expansion of chemical libraries and the discovery of novel compounds with diverse applications (Fayyadh, 2018).
properties
IUPAC Name |
1-[[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17-8-9-18(23)21(17)12-13-10-20(11-13)19(24)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUBDJMJXKPDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)

![2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2761910.png)

![ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2761912.png)


![N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2761915.png)
![7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B2761917.png)
![2,11-Dimethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2761918.png)

![N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2761922.png)

